8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a quinoline moiety attached to a dihydrooxazole ring, with a tert-butyl group providing steric hindrance and influencing its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with oxazoline precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the dihydrooxazole ring can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole: The enantiomer of the compound, with similar structural features but different stereochemistry.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrothiazole: A thiazole analog with a sulfur atom replacing the oxygen in the dihydrooxazole ring.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydroimidazole: An imidazole analog with a nitrogen atom replacing the oxygen in the dihydrooxazole ring.
Uniqueness
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to its specific combination of a quinoline moiety and a dihydrooxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 259105-53-8
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its potential as an inhibitor for specific enzymes and its effects on different biological systems.
Enzyme Inhibition
One of the primary areas of interest is the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in neurotransmission. Inhibitors of these enzymes are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: AChE and BuChE Inhibition
A study evaluating a series of oxadiazole derivatives similar to this compound demonstrated promising results:
- IC50 Values : The most potent compounds exhibited IC50 values against BuChE ranging from 5.07 µM to 81.16 µM.
- Selectivity : Some derivatives showed a selectivity index (SI) greater than 19.72 towards BuChE compared to AChE, indicating a preference for inhibiting BuChE which is beneficial for treating Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition at the active sites of AChE and BuChE. Molecular docking studies suggest that the compound forms favorable interactions with key residues in the active sites of these enzymes, enhancing its inhibitory efficacy .
Pharmacological Applications
Given its biological activity profile, this compound has potential applications in:
- Neurodegenerative Disease Treatment : As an AChE/BuChE inhibitor, it could be developed into a therapeutic agent for Alzheimer's disease.
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various fungal strains . For instance:
Summary of Biological Activities
Activity Type | Target/Effect | IC50/EC50 Values | Notes |
---|---|---|---|
AChE Inhibition | Neurotransmission | Various (up to 35.46 µM) | Potential for Alzheimer's treatment |
BuChE Inhibition | Neurotransmission | Up to 5.07 µM | High selectivity ratio observed |
Antifungal Activity | Fungal pathogens | EC50 = 5.17 mg/L | Superior to some conventional fungicides |
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3 |
InChI Key |
MFVHTTJYOACMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.